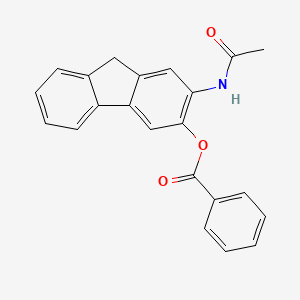

3-Benzoyloxy-2-acetylaminofluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

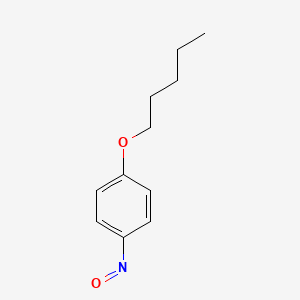

3-Benzoyloxy-2-acetylaminofluorene is a complex organic compound derived from fluorene. It is known for its significant role in biochemical research, particularly in the study of carcinogenesis. This compound is a derivative of 2-acetylaminofluorene, which is a well-known carcinogen and mutagen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyloxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene followed by benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride as reagents, with a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Zinc or tin in dilute mineral acid.

Substitution: NBS in the presence of a radical initiator.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Aminofluorene derivatives.

Substitution: Benzylic halides.

Aplicaciones Científicas De Investigación

3-Benzoyloxy-2-acetylaminofluorene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. The compound is used to induce tumors in laboratory animals, helping researchers understand the biochemical pathways involved in cancer development .

In addition to its use in cancer research, the compound is also employed in studies related to DNA adduct formation and repair mechanisms. Its ability to form stable DNA adducts makes it a valuable tool for investigating the interactions between carcinogens and genetic material .

Mecanismo De Acción

The carcinogenicity of 3-Benzoyloxy-2-acetylaminofluorene is primarily due to its metabolic activation in the body. The compound undergoes biotransformation to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately resulting in carcinogenesis .

The key molecular targets include cytochrome P-450 enzymes, which catalyze the

Propiedades

Número CAS |

99240-68-3 |

|---|---|

Fórmula molecular |

C22H17NO3 |

Peso molecular |

343.4 g/mol |

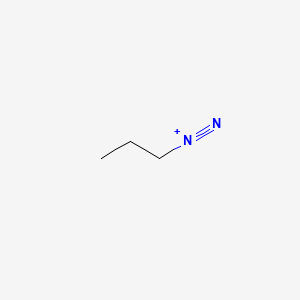

Nombre IUPAC |

(2-acetamido-9H-fluoren-3-yl) benzoate |

InChI |

InChI=1S/C22H17NO3/c1-14(24)23-20-12-17-11-16-9-5-6-10-18(16)19(17)13-21(20)26-22(25)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,23,24) |

Clave InChI |

GMIXSULHTOYTSM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)

![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)

![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)

![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)